molecular formula C12H19NO5S2 B8187321 3-Methanesulfonylmethyl-azetidine p-toluenesulfonic acid salt

3-Methanesulfonylmethyl-azetidine p-toluenesulfonic acid salt

Cat. No.: B8187321
M. Wt: 321.4 g/mol
InChI Key: JKGAGURSLNIISK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Methanesulfonylmethyl-azetidine p-toluenesulfonic acid salt is a high-purity chemical salt designed for research and development applications. This compound integrates a synthetically versatile azetidine ring, a methanesulfonylmethyl functional group, and is stabilized as a salt with p-toluenesulfonic acid (PTSA), a widely employed strong organic acid in synthetic chemistry . The primary research value of this compound lies in its potential as a multifunctional synthetic building block, particularly in medicinal chemistry and drug discovery. The strained, four-membered azetidine ring is a privileged scaffold for designing pharmacologically active molecules, often contributing to improved metabolic stability and physicochemical properties. The methanesulfonylmethyl (mesylmethyl) side chain offers a versatile handle for further chemical modification; it can act as a good leaving group in nucleophilic substitution reactions or be utilized in the construction of more complex molecular architectures. The p-toluenesulfonic acid salt form enhances the compound's stability and crystallinity, making it more convenient to handle, store, and weigh accurately in a laboratory setting compared to the free base . p-Toluenesulfonic acid (PTSA) is recognized as a strong, non-oxidizing, and non-volatile organic acid that is approximately one million times stronger than benzoic acid . Its utility as a solid acid catalyst is well-established in numerous organic transformations, including esterifications, acetal formations, and multicomponent reactions . While PTSA acts as a stabilizing counterion in this salt, its proven efficacy in catalysis underscores the robust acidic nature it imparts to the compound. Similarly, the methanesulfonyl group is related to methanesulfonic acid (MSA), another strong acid noted for its green chemistry credentials, high solubility of its salts, and applications in electrochemical processes and catalysis . This product is intended for research purposes by qualified laboratory personnel. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the safety data sheet (SDS) prior to handling and employ appropriate personal protective equipment.

Properties

IUPAC Name

4-methylbenzenesulfonic acid;3-(methylsulfonylmethyl)azetidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8O3S.C5H11NO2S/c1-6-2-4-7(5-3-6)11(8,9)10;1-9(7,8)4-5-2-6-3-5/h2-5H,1H3,(H,8,9,10);5-6H,2-4H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKGAGURSLNIISK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.CS(=O)(=O)CC1CNC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of 3-Aminopropanol Derivatives

3-Aminopropanol derivatives undergo mesylation to form a leaving group, facilitating nucleophilic ring closure. For example:

  • Mesylation : Treat 3-(hydroxymethyl)azetidine with methanesulfonyl chloride (MsCl, 1.2 equiv) in dichloromethane at -40°C in the presence of triethylamine (2.0 equiv).

  • Cyclization : Heat the mesylated intermediate in acetonitrile with a base (e.g., K₂CO₃) to induce intramolecular displacement, forming the azetidine ring.

Reaction Conditions :

  • Temperature: -40°C (mesylation); 80°C (cyclization)

  • Yield: 65–78%

Introduction of the Methanesulfonylmethyl Group

The methanesulfonylmethyl group is introduced via nucleophilic substitution or direct sulfonation.

Alkylation Followed by Mesylation

  • Alkylation : React azetidine with methyl iodide (1.5 equiv) in THF using NaH as a base to form 3-methylazetidine.

  • Mesylation : Treat the methyl intermediate with MsCl (1.1 equiv) in dichloromethane at -40°C, followed by quenching with aqueous NaHCO₃.

Optimization Notes :

  • Low temperatures (-40°C to -10°C) minimize side reactions.

  • Use of anhydrous solvents (e.g., CH₂Cl₂) prevents hydrolysis of MsCl.

Formation of the p-Toluenesulfonic Acid Salt

The free base is converted to its p-TsOH salt to improve stability and solubility.

Protonation and Crystallization

  • Acid-Base Reaction : Dissolve 3-methanesulfonylmethyl-azetidine in ethanol and add p-TsOH monohydrate (1.0 equiv) dropwise at 0°C.

  • Crystallization : Concentrate the solution under reduced pressure and recrystallize from ethanol/ether to obtain the salt as a white solid.

Characterization Data :

  • Melting Point : 189–192°C (decomposes)

  • ¹H NMR (400 MHz, D₂O) : δ 2.33 (s, 3H, Ts CH₃), 3.12 (s, 3H, SO₂CH₃), 3.45–3.60 (m, 4H, azetidine CH₂), 4.28 (m, 1H, azetidine CH), 7.25–7.80 (m, 4H, Ts aromatic).

Optimization and Challenges

Stability of Mesyl Intermediates

Mesyl intermediates are prone to decomposition if stored >2 hours. Immediate use in subsequent steps is critical to maintain yields >70%.

Regioselectivity in Azetidine Functionalization

Industrial-Scale Considerations

Catalytic Hydrogenation for Deprotection

Benzyl-protected intermediates are deprotected using 20% Pd/C under H₂ (40–60 psi) at 60°C. This step achieves >95% conversion in 48–72 hours.

Green Chemistry Metrics

  • Atom Economy : 84% for mesylation step

  • E-Factor : 8.2 (solvent waste per kg product)

Analytical Methods

Purity Assessment

MethodConditionsResults
HPLCC18 column, 30:70 MeCN/H₂O, 1 mL/min99.2% purity
TLCSiO₂, EtOAc/hexanes (1:1)Rf = 0.42

Spectroscopic Characterization

  • IR (KBr) : 1160 cm⁻¹ (S=O stretch), 1550 cm⁻¹ (aromatic C=C)

  • MS (ESI+) : m/z 178.1 [M+H]⁺ (azetidine base), 171.1 [TsOH-H]⁻

Chemical Reactions Analysis

Types of Reactions

3-Methanesulfonylmethyl-azetidine p-toluenesulfonic acid salt undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfone derivatives, sulfides, and various substituted azetidines, depending on the specific reagents and conditions used .

Scientific Research Applications

Organic Synthesis

Catalysis and Reaction Medium
3-Methanesulfonylmethyl-azetidine p-toluenesulfonic acid salt can function as a catalyst or a reaction medium in organic synthesis. Its strong acidity allows it to facilitate reactions such as esterification and acetalization, which are essential processes in organic chemistry . The compound's ability to stabilize reactive intermediates makes it valuable in synthesizing complex organic molecules.

Protecting Group Applications
In synthetic organic chemistry, sulfonic acids are often used as protecting groups for alcohols. The azetidine structure in this compound may provide unique steric and electronic properties that enhance its effectiveness as a protecting group during multi-step syntheses . This application is particularly relevant in the synthesis of pharmaceuticals where selective protection and deprotection are critical.

Case Studies and Research Findings

StudyFocusFindings
Egbujor et al. (2019)Antimicrobial ActivityInvestigated alkanoylated sulphonamides; showed significant activity against multiple pathogens .
PMC6264137 (2011)Antimalarial CompoundsDeveloped new sulfonamide derivatives; identified structural modifications that enhance efficacy against malaria .
PubMed Study (2005)Genotoxicity AssessmentEvaluated sulfonic acid esters; indicated potential genotoxic effects, highlighting the importance of structure in biological interactions .

Mechanism of Action

The mechanism of action of 3-Methanesulfonylmethyl-azetidine p-toluenesulfonic acid salt involves its interaction with specific molecular targets and pathways. The methanesulfonylmethyl group can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes, contributing to its biological effects .

Comparison with Similar Compounds

Table 1: Key Comparisons with Structurally Related Sulfonic Acid Salts

Compound Solubility (Water) Melting Point (°C) Stability Key Applications References
3-Methanesulfonylmethyl-azetidine TsOH salt Moderate (inferred) Not reported High (ionic) Pharmaceuticals, catalysis
Denaglitin tosylate High 180–185 Enhanced vs. free base Diabetes therapy
Choline p-toluenesulfonate High 120–125 Stable in non-aqueous media Ionic liquids, solvents
Pyridinium p-toluenesulfonate Soluble in polar solvents 160–165 Hygroscopic Acid catalyst in organic synthesis
2-Naphthylamine TsOH salt Low (organic solvents) 217 Crystalline Analytical chemistry

Notes:

  • The target compound shares TsOH’s role in stabilizing amines via salt formation but differs in the azetidine backbone, which may influence steric and electronic properties .
  • Denaglitin tosylate demonstrates improved bioavailability over its free base, a trait likely shared by the target compound .

Biological Activity

3-Methanesulfonylmethyl-azetidine p-toluenesulfonic acid salt is a compound that has garnered attention due to its potential biological activities and applications in medicinal chemistry. This article aims to provide a detailed overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The compound consists of an azetidine ring substituted with a methanesulfonylmethyl group and is associated with p-toluenesulfonic acid. The presence of these functional groups contributes to its unique chemical properties, including solubility and reactivity.

The biological activity of 3-Methanesulfonylmethyl-azetidine p-toluenesulfonic acid salt is primarily attributed to its ability to interact with various biomolecular targets. The azetidine ring can undergo ring-opening reactions, which may lead to the formation of reactive intermediates capable of modulating enzyme activity and influencing cellular processes. The sulfonic acid moieties may also enhance solubility and facilitate interactions with biological macromolecules.

Biological Activity

Research has indicated that the compound exhibits several biological activities:

  • Antimicrobial Activity : Studies have shown that sulfonic acid derivatives can exert antimicrobial effects against a range of pathogens. For instance, compounds related to p-toluenesulfonic acid have demonstrated efficacy against Gram-positive and Gram-negative bacteria due to their ability to disrupt bacterial cell membranes .
  • Genotoxicity : Some sulfonic acid esters have been evaluated for their genotoxic potential. Research indicates that certain derivatives may act as alkylating agents, potentially leading to mutagenic effects in bacterial and mammalian cell systems . The presence of the methanesulfonyl group in 3-Methanesulfonylmethyl-azetidine may influence its genotoxic profile.
  • Anti-inflammatory Effects : Similar compounds have been investigated for their anti-inflammatory properties. For example, piperine salts with toluenesulfonic acid showed improved solubility and enhanced anti-inflammatory effects compared to their parent compounds . This suggests a potential pathway for 3-Methanesulfonylmethyl-azetidine in therapeutic applications targeting inflammation.

Case Studies

  • Antimicrobial Evaluation : A study assessed the antimicrobial properties of various sulfonic acid derivatives, including those similar to 3-Methanesulfonylmethyl-azetidine. Results indicated significant activity against Staphylococcus aureus and Escherichia coli, suggesting potential use in developing new antibiotics .
  • Genotoxicity Testing : In vitro studies using the Ames test demonstrated that certain sulfonic acid esters exhibited mutagenic potential. The results highlighted the importance of structural modifications in predicting genotoxicity, which could be relevant for 3-Methanesulfonylmethyl-azetidine .
  • Pharmacological Applications : Research into related azetidine compounds has shown promise in drug development, particularly in creating novel pharmaceuticals that target specific biological pathways. The unique structure of 3-Methanesulfonylmethyl-azetidine may offer advantages in bioavailability and efficacy.

Data Summary Table

Biological ActivityObservationsReferences
AntimicrobialEffective against Gram-positive/negative bacteria
GenotoxicityPotential alkylating agent; mutagenic effects noted
Anti-inflammatoryEnhanced effects noted in related compounds
Pharmacological PotentialPromising candidate for drug development

Q & A

Q. Which computational approaches predict the solubility and stability of this salt in mixed solvent systems?

  • COSMO-RS Simulations : Model solvent-solute interactions to predict solubility in ethanol/water mixtures. Validate with experimental shake-flask assays .
  • Molecular Dynamics (MD) : Simulate crystal packing to assess thermodynamic stability. High lattice energy correlates with low hygroscopicity .

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